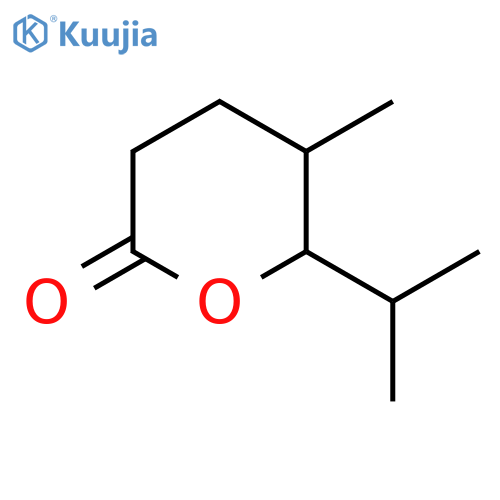

Cas no 10200-23-4 (5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers)

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- 5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers

-

- インチ: 1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3

- InChIKey: RORYOGLYWSZODQ-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC(C(C)C)C(C)CC1

計算された属性

- せいみつぶんしりょう: 156.11503g/mol

- どういたいしつりょう: 156.11503g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- ぶんしりょう: 156.22g/mol

- トポロジー分子極性表面積: 26.3Ų

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1704075-5.0g |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 5g |

$9301.0 | 2023-06-04 | |

| Enamine | EN300-1704075-1.0g |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 1g |

$3207.0 | 2023-06-04 | |

| Enamine | EN300-1704075-0.1g |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 0.1g |

$1113.0 | 2023-09-20 | |

| Enamine | EN300-1704075-5g |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 5g |

$9301.0 | 2023-09-20 | |

| Aaron | AR01EJE3-1g |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 1g |

$4435.00 | 2025-02-10 | |

| Aaron | AR01EJE3-500mg |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 500mg |

$3464.00 | 2025-02-10 | |

| 1PlusChem | 1P01EJ5R-50mg |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 50mg |

$1178.00 | 2023-12-27 | |

| 1PlusChem | 1P01EJ5R-5g |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 5g |

$11558.00 | 2023-12-27 | |

| 1PlusChem | 1P01EJ5R-10g |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 10g |

$17109.00 | 2023-12-27 | |

| A2B Chem LLC | AX56831-500mg |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers |

10200-23-4 | 95% | 500mg |

$2668.00 | 2024-04-20 |

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers 関連文献

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomersに関する追加情報

Research Brief on 5-methyl-6-(propan-2-yl)oxan-2-one (CAS: 10200-23-4) and Its Diastereomeric Mixtures

In recent years, the compound 5-methyl-6-(propan-2-yl)oxan-2-one (CAS: 10200-23-4), particularly in its diastereomeric mixture form, has garnered significant attention in the chemical, biological, and pharmaceutical research communities. This molecule, characterized by its unique structural features and stereochemical complexity, has been the subject of various studies aimed at exploring its synthesis, biological activity, and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current scientific and industrial relevance.

The synthesis of 5-methyl-6-(propan-2-yl)oxan-2-one and its diastereomers has been a focal point of recent investigations. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high stereoselectivity and yield. Notably, a 2023 study published in the Journal of Organic Chemistry demonstrated the efficacy of chiral ruthenium catalysts in producing the desired diastereomers with over 90% enantiomeric excess. These advancements are critical for ensuring the reproducibility and scalability of the compound, which is essential for further pharmacological evaluation.

From a biological perspective, preliminary studies have indicated that 5-methyl-6-(propan-2-yl)oxan-2-one exhibits moderate antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. Researchers hypothesize that the compound's mechanism of action involves disruption of bacterial cell membrane integrity, though detailed molecular studies are still underway. Additionally, its diastereomeric mixtures have shown varying degrees of bioactivity, underscoring the importance of stereochemistry in drug design. These findings were highlighted in a recent issue of Bioorganic & Medicinal Chemistry Letters, which emphasized the need for further structure-activity relationship (SAR) studies.

In the pharmaceutical domain, the potential of 5-methyl-6-(propan-2-yl)oxan-2-one as a scaffold for novel therapeutics is being explored. Computational docking studies suggest that the compound may interact with specific protein targets involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. However, challenges such as metabolic stability and bioavailability remain to be addressed. A 2024 review in Current Medicinal Chemistry discussed these hurdles and proposed strategies for optimizing the compound's pharmacokinetic properties through structural modifications.

Industry reports indicate a growing interest in the commercial production of 5-methyl-6-(propan-2-yl)oxan-2-one, driven by its versatile applications in fragrances, agrochemicals, and pharmaceuticals. Several specialty chemical companies have listed the compound in their catalogs, offering both the pure enantiomers and diastereomeric mixtures. Regulatory considerations, including safety assessments and environmental impact, are currently being evaluated to facilitate its broader adoption. The compound's CAS number (10200-23-4) has been increasingly referenced in patent applications, reflecting its rising industrial significance.

In conclusion, 5-methyl-6-(propan-2-yl)oxan-2-one and its diastereomeric mixtures represent a promising area of research with multifaceted applications. Continued efforts in synthetic optimization, biological evaluation, and pharmaceutical development are expected to unlock its full potential. Future research should focus on elucidating its precise mechanisms of action and addressing the existing challenges to pave the way for clinical and industrial utilization.

10200-23-4 (5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers) 関連製品

- 81792-84-9(4-Methoxy-2-nitrobenzene-1-sulfonamide)

- 1207034-67-0(3-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-1-3-(trifluoromethyl)phenylurea)

- 1261964-08-2(3-Bromo-5-(3-formylphenyl)phenol)

- 1270848-90-2(N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide)

- 2169001-88-9(methyl 3-1-(aminomethyl)cyclopropylbenzoate)

- 1429664-95-8(9,10-bis((E)-2-(pyridin-3-yl)vinyl)anthracene)

- 1805855-23-5(2-(1-Chloro-2-oxopropyl)-3-fluoromandelic acid)

- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)

- 2229269-92-3(tert-butyl N-methyl-N-{1-oxo-2-4-(trifluoromethyl)phenylpropan-2-yl}carbamate)

- 2092093-70-2(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole)